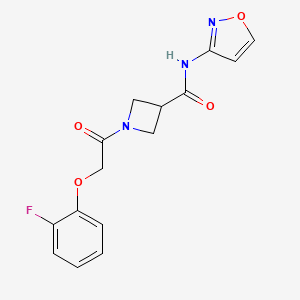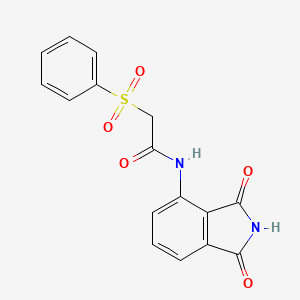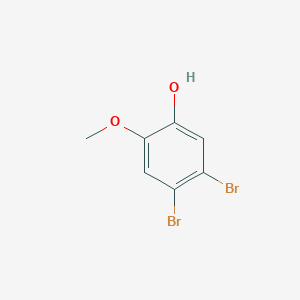
4,5-Dibromo-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Thermochemical Properties and Hydrogen Bonding
Methoxyphenols, which include structures like 4,5-Dibromo-2-methoxyphenol, are key structural fragments in various antioxidants and biologically active molecules. They are known for forming strong intermolecular and intramolecular hydrogen bonds in condensed matter. Studies have focused on the thermodynamic properties of methoxyphenols, revealing insights into their standard molar enthalpies of formation, vapor pressure, vaporization enthalpies, sublimation enthalpies, and fusion enthalpies (Varfolomeev et al., 2010).
Antibacterial Properties
Research on marine algae has identified bromophenols, including derivatives of 4,5-Dibromo-2-methoxyphenol, with significant antibacterial properties. These compounds, isolated from the marine alga Rhodomela confervoides, have shown moderate activity against various strains of bacteria (Xu et al., 2003).
Polymerization Studies
In the field of polymer science, 4,5-Dibromo-2-methoxyphenol derivatives have been investigated for their role in polymerization processes. Studies on the polymerization of α,α‘-dibromo-2-methoxy-5-(2-ethylhexyloxy)xylene, for example, provide insights into the mechanistic aspects of polymerization and molecular weight control (Neef & Ferraris, 2000).
Radical Scavenging Activities
Research into the molecular structure and quantum mechanical calculations of certain 4,5-Dibromo-2-methoxyphenol derivatives has revealed their potential as radical scavengers. These compounds exhibit significant scavenging activities, which is a crucial property in antioxidant research (Alaşalvar et al., 2014).
Inhibition of Carbonic Anhydrase
Several studies have highlighted the potential of bromophenol derivatives, including 4,5-Dibromo-2-methoxyphenol, as inhibitors of human carbonic anhydrase. These compounds show promising inhibitory activities, making them valuable drug candidates for treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Antioxidant Activity in Marine Algae
The antioxidant activity of bromophenols derived from marine red algae, including 4,5-Dibromo-2-methoxyphenol, has been investigated. These compounds have demonstrated potent activities stronger than some conventional antioxidants, suggesting their potential application in food preservation and pharmaceuticals (Li et al., 2011).
Safety and Hazards
- Safety Data Sheet (SDS) : Refer to the MSDS for detailed safety information.
Propriétés
IUPAC Name |
4,5-dibromo-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O2/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYDZGGLIIMSRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1O)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


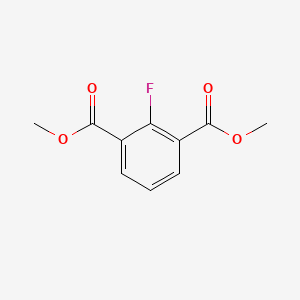

![2-[1-(3-Fluorophenyl)cyclopropyl]acetic acid](/img/structure/B2890483.png)
![Ethyl 7-oxo-5,6-diazaspiro[2.4]hept-4-ene-4-carboxylate](/img/structure/B2890484.png)

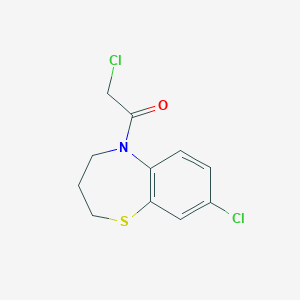
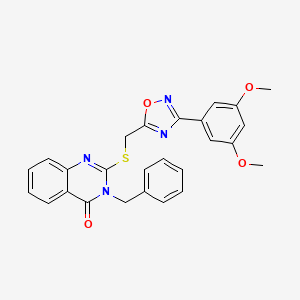

![2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)-N-{1-[3-(trifluoromethyl)phenyl]ethyl}pyrimidine-5-carboxamide](/img/structure/B2890490.png)
![1'-{4-[(2-Methylphenyl)methoxy]-1H-indole-2-carbonyl}-1,4'-bipiperidine](/img/structure/B2890492.png)
![(Z)-N-[2-(tert-butylamino)-2-oxoethyl]-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]-N-ethylprop-2-enamide](/img/structure/B2890493.png)
